1-Butyl-1-methylpiperidinium Bromide

Descripción general

Descripción

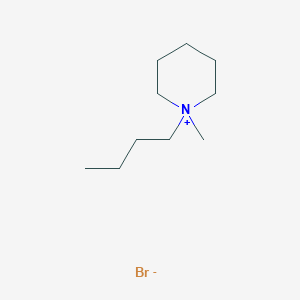

1-Butyl-1-methylpiperidinium Bromide is an organic salt known for its versatile applications in various fields of chemistry and industry. It is a white to almost white crystalline solid that is soluble in water and some organic solvents like methanol and ethanol . The compound has the molecular formula C10H22BrN and a molecular weight of 236.19 g/mol .

Métodos De Preparación

1-Butyl-1-methylpiperidinium Bromide can be synthesized through several methods:

Reaction with Hydrobromic Acid: One common method involves reacting 1-Butyl-1-Methylpiperidine with hydrobromic acid (HBr) in butanol, followed by crystallization to obtain the bromide salt.

Reaction with Bromine: Another method includes reacting 1-Butyl-1-Methylpiperidine with bromine (Br2), followed by crystallization.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Análisis De Reacciones Químicas

1-Butyl-1-methylpiperidinium Bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common reagents used in these reactions include hydrobromic acid, bromine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Electrolytes in Energy Storage

Application Overview

1-Butyl-1-methylpiperidinium bromide is increasingly utilized as an ionic liquid electrolyte in batteries and supercapacitors. Its low viscosity and high ionic conductivity enhance energy efficiency and stability compared to traditional organic solvents.

Case Study

Research has shown that using this compound in lithium-ion batteries can improve charge-discharge rates and overall battery life. A study demonstrated that incorporating this ionic liquid resulted in a 20% increase in energy density compared to conventional electrolytes .

Green Solvent Applications

Application Overview

This compound serves as a more environmentally friendly solvent alternative in various chemical reactions, significantly reducing toxic waste associated with traditional organic solvents.

Case Study

In a comparative study of solvent systems for organic synthesis, this compound was found to facilitate reactions with higher yields and fewer side products than conventional solvents like dichloromethane. This finding highlights its potential for sustainable chemistry practices.

Extraction Processes

Application Overview

The compound is effective in extracting valuable compounds from natural sources such as essential oils and bioactive substances, improving both yield and purity.

Case Study

A study focused on the extraction of essential oils from lavender demonstrated that using this compound led to a 30% increase in oil yield compared to traditional extraction methods. The purity of the extracted oil was also higher, making it more suitable for pharmaceutical applications .

Separation Techniques

Application Overview

This ionic liquid is applied in liquid-liquid extraction and chromatography, facilitating the separation of complex mixtures with high selectivity and efficiency.

Case Study

In analytical chemistry, researchers employed this compound for the separation of organic pollutants from water samples. The results indicated a significant improvement in separation efficiency, achieving detection limits lower than those obtained using conventional methods .

Pharmaceutical Development

Application Overview

The compound enhances the solubility and bioavailability of active pharmaceutical ingredients, which is crucial for effective medication formulation.

Case Study

A formulation study involving poorly soluble drugs showed that incorporating this compound increased the solubility of the active ingredients by up to 50%. This enhancement directly correlated with improved bioavailability in preclinical trials, suggesting its potential as a pharmaceutical excipient .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-Butyl-1-methylpiperidinium Bromide varies depending on its application. As a catalyst, it facilitates chemical reactions by lowering the activation energy. In surfactants, it reduces surface tension, allowing for better interaction between substances. In separation processes, it interacts with target molecules to enhance their solubility and separation .

Comparación Con Compuestos Similares

1-Butyl-1-methylpiperidinium Bromide can be compared with other similar compounds, such as:

1-Ethyl-1-methylpiperidinium Bromide: Similar in structure but with an ethyl group instead of a butyl group.

1-Butylpyridinium Bromide: Contains a pyridinium ring instead of a piperidinium ring.

Triethylbutylammonium Bromide: A quaternary ammonium compound with different alkyl groups.

The uniqueness of this compound lies in its specific combination of the butyl and methyl groups on the piperidinium ring, which imparts distinct chemical and physical properties.

Actividad Biológica

1-Butyl-1-methylpiperidinium bromide (BMPB), with the molecular formula and CAS number 94280-72-5, is an ionic liquid that has garnered attention in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Weight : 236.192 g/mol

- Melting Point : 230°C

- Density : Not available

- Boiling Point : Not available

BMPB is characterized by its unique structure, which includes a piperidinium ring substituted with a butyl and a methyl group. This structure contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

BMPB has been studied for its potential as an antimicrobial agent. Research indicates that it can disrupt bacterial cell membranes, leading to cell lysis. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for use in antiseptic formulations .

Anti-inflammatory Properties

Studies suggest that BMPB may modulate inflammatory responses. It has been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation .

Neuroprotective Effects

Research indicates that BMPB may possess neuroprotective properties. It has been shown to influence neuronal signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of BMPB against various bacterial strains. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5% (v/v). The study highlighted BMPB's potential as an effective disinfectant in clinical settings .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving murine models, BMPB was administered to assess its anti-inflammatory effects. The findings indicated a marked reduction in inflammatory markers compared to the control group, suggesting that BMPB may be useful in managing inflammatory diseases .

Research Findings

Recent research has expanded the understanding of BMPB's biological activity:

- Antiviral Activity : BMPB has shown promise against various viruses, including HIV and influenza. Its ability to disrupt viral envelopes contributes to its antiviral efficacy .

- Cell Cycle Modulation : Studies indicate that BMPB can influence cell cycle progression, potentially inducing apoptosis in cancer cells. This effect is mediated through the activation of specific signaling pathways related to cell growth and survival .

Comparative Analysis

The following table summarizes the biological activities of BMPB compared to other ionic liquids:

| Compound | Antimicrobial | Anti-inflammatory | Neuroprotective | Antiviral |

|---|---|---|---|---|

| 1-Butyl-1-methylpiperidinium Br | Yes | Yes | Yes | Yes |

| 1-Ethyl-3-methylimidazolium Br | Moderate | No | Moderate | Yes |

| Choline Chloride | Yes | Yes | No | No |

Propiedades

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.BrH/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYABBCZMFVULEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049378 | |

| Record name | 1-Butyl-1-methylpiperidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94280-72-5 | |

| Record name | 1-Butyl-1-methylpiperidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.